molecular formula C11H11NO5S B2925457 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid CAS No. 344264-58-0

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid

Cat. No.: B2925457
CAS No.: 344264-58-0
M. Wt: 269.27
InChI Key: UHVKFJWVDDXDDQ-UHFFFAOYSA-N
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Description

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid is a synthetic organic compound characterized by a benzene ring core substituted with two carboxylic acid groups. The para-aminobenzoic acid moiety is functionalized via an amide linkage to an acetyl group bearing a carboxymethyl sulfanyl (–SCH₂COOH) substituent.

Properties

IUPAC Name

4-[[2-(carboxymethylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c13-9(5-18-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKFJWVDDXDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid typically involves the reaction of 4-aminobenzoic acid with 2-[(carboxymethyl)sulfanyl]acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Core Architecture

  • Target Compound : Aromatic benzene ring with a carboxylic acid at the para position and an amide-linked acetyl group containing the carboxymethyl sulfanyl substituent.
  • Similar Compounds (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids): Aliphatic butanoic acid backbone with a 4-oxo-4-aryl group and a carboxymethyl sulfanyl substituent at the 2-position .

Functional Groups

  • Target Compound : Two carboxylic acids (benzoic acid and carboxymethyl), an amide bond, and a thioether (–S–) linkage.
  • Similar Compounds: Single carboxylic acid (butanoic acid), ketone (4-oxo), aryl group, and thioether .

Stereochemical Considerations

  • Similar Compounds : Synthesized as racemic mixtures of R and S enantiomers due to the formation of a stereogenic center during the Michael addition step .

Comparative Data Table

Property 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic Acid 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
Core Structure Benzene ring Butanoic acid backbone
Key Functional Groups Two carboxylic acids, amide, thioether One carboxylic acid, ketone, thioether, aryl group
Synthesis Method Amide coupling (hypothesized) Michael addition of thioglycolic acid
Stereochemistry Achiral Racemic mixture (R/S)
Reported Bioactivity Not available Antiproliferative action

Discussion of Structural and Functional Implications

The aromatic core of the target compound may enhance stability and π-π stacking interactions compared to the flexible aliphatic chains of the butanoic acid derivatives. However, the latter’s ketone and aryl groups could improve binding to hydrophobic enzyme pockets. The dual carboxylic acids in the target compound might increase water solubility but reduce membrane permeability, whereas the single carboxylic acid in the similar compounds balances polarity and lipophilicity.

Biological Activity

4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid, also known as 4-((2-(carboxymethylsulfonyl)acetyl)amino)benzoic acid, is a compound with significant biological activity. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and cholinesterase inhibitory activities, based on diverse scientific sources.

  • Molecular Formula : C11H11NO7S
  • CAS Number : 344264-80-8
  • Structure : The compound features a carboxymethylsulfanyl group attached to an acetylamino benzenecarboxylic acid structure, which is crucial for its biological activities .

1. Anti-Cancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM against various cancer cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : It has been suggested that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

2. Anti-Inflammatory Activity

The compound has shown promising anti-inflammatory effects:

  • Inhibition of Histone Deacetylases (HDACs) : It demonstrated IC50 values of 95.2 nM against HDAC1, HDAC2, and HDAC3, which are critical targets in inflammation .
  • Cytokine Modulation : Studies indicated a significant reduction in pro-inflammatory cytokines such as TNF-α when treated with this compound .

3. Cholinesterase Inhibition

The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases:

  • Inhibition Potency : It was found to possess a K_i value comparable to established AChE inhibitors, suggesting potential use in treating conditions like Alzheimer’s disease .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

StudyFindings
Study AShowed significant anticancer activity against MCF-7 cells with an IC50 of 3.0 µM.
Study BReported anti-inflammatory effects with a notable decrease in TNF-α levels post-treatment.
Study CDemonstrated cholinesterase inhibition with a K_i value indicative of therapeutic potential for cognitive disorders.

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